

Spectroscopic data of 3,5-Dimethyl-1-adamantanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686

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An In-Depth Technical Guide to the Spectroscopic Data of **3,5-Dimethyl-1-adamantanol**

Introduction

3,5-Dimethyl-1-adamantanol, a derivative of the rigid, tricyclic hydrocarbon adamantane, is a molecule of significant interest in medicinal chemistry and materials science.^[1] Its cage-like structure provides a unique and robust scaffold for the design of new therapeutic agents and advanced polymers. The precise characterization of this compound is paramount for its application, and spectroscopic techniques provide the necessary tools for unambiguous structural elucidation and purity assessment. This guide offers a comprehensive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data of **3,5-Dimethyl-1-adamantanol**, providing researchers, scientists, and drug development professionals with a detailed understanding of its spectral features.

The molecular structure of **3,5-Dimethyl-1-adamantanol**, with its specific substitution pattern, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for quality control in synthesis and for studying the molecule's interactions in various chemical and biological systems.

Caption: Molecular Structure of **3,5-Dimethyl-1-adamantanol**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For **3,5-Dimethyl-1-adamantanol**, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method.

Experimental Protocol: GC-MS

- **Sample Preparation:** A dilute solution of **3,5-Dimethyl-1-adamantanol** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Gas Chromatography (GC):** The sample is injected into a GC equipped with a capillary column (e.g., a nonpolar polydimethylsiloxane phase). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation from any impurities.
- **Mass Spectrometry (MS):** The eluent from the GC is introduced into the ion source of a mass spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range to detect the parent ion and its fragments.

Mass Spectral Data

The mass spectrum of **3,5-Dimethyl-1-adamantanol** is characterized by a molecular ion peak and several key fragment ions.

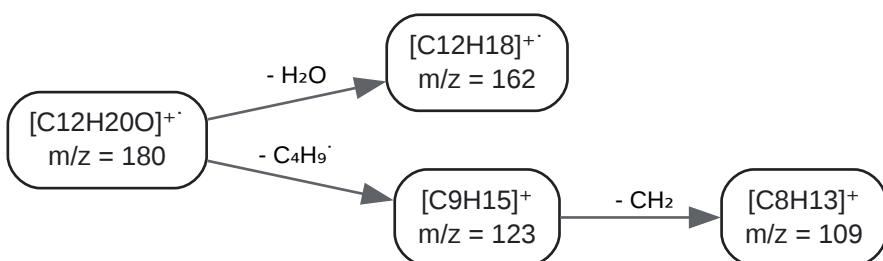
m/z	Relative Intensity	Proposed Fragment
180	Moderate	$[M]^+$ (Molecular Ion)
162	Low	$[M-H_2O]^+$
123	High	$[M-C_4H_9]^+$ or $[C_9H_{15}]^+$
109	Very High	$[C_8H_{13}]^+$

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[\[1\]](#)

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of **3,5-Dimethyl-1-adamantanol** is expected to show a molecular ion peak at m/z 180, corresponding to its molecular weight ($C_{12}H_{20}O$). The fragmentation pattern is characteristic of adamantane derivatives and alcohols.

The loss of a water molecule from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z 162. The most abundant fragment ions are often the result of the cleavage of the adamantane cage. The base peak is frequently observed at m/z 109, which can be attributed to a stable $C_8H_{13}^+$ carbocation. Another significant peak at m/z 123 corresponds to the loss of a butyl radical, a common fragmentation pathway for substituted adamantanes.



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Caption: Proposed Mass Fragmentation Pathway for **3,5-Dimethyl-1-adamantanol**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded over a range of $4000-400\text{ cm}^{-1}$. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands

While a specific spectrum for **3,5-Dimethyl-1-adamantanol** is not readily available in public databases, the expected characteristic absorption bands can be predicted based on its functional groups and the adamantane core.

Wavenumber (cm ⁻¹)	Intensity	Vibration
~3400 (broad)	Strong	O-H stretch (alcohol)
2950-2850	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (methylene)
~1365	Medium	C-H bend (methyl)
1100-1000	Strong	C-O stretch (tertiary alcohol)
900-700	Medium-Strong	"Fingerprint" region (adamantane cage vibrations)

Interpretation of the IR Spectrum

The IR spectrum of **3,5-Dimethyl-1-adamantanol** is expected to be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Strong absorptions in the 2950-2850 cm⁻¹ region are attributed to the C-H stretching vibrations of the methyl and adamantane cage methylene and methine groups.

The fingerprint region, below 1500 cm⁻¹, will contain a series of complex absorptions corresponding to various C-H bending and C-C stretching vibrations of the adamantane skeleton. A strong band in the 1100-1000 cm⁻¹ range is indicative of the C-O stretching vibration of the tertiary alcohol. The adamantane cage itself has characteristic vibrations that contribute to the complexity of the fingerprint region.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR

- Sample Preparation: Approximately 5-10 mg of **3,5-Dimethyl-1-adamantanol** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: The ^1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, and the data is processed with Fourier transformation, phasing, and baseline correction.

Predicted ^1H NMR Spectral Data

The exact chemical shifts for **3,5-Dimethyl-1-adamantanol** are not publicly available. The following are predicted values based on the known spectra of adamantane derivatives.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.80	Singlet	1H	-OH
~1.60	Multiplet	~6H	Adamantane CH
~1.40	Multiplet	~6H	Adamantane CH_2
~0.90	Singlet	6H	$-\text{CH}_3$

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **3,5-Dimethyl-1-adamantanol** is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at the 3 and 5 positions are chemically equivalent and should appear as a sharp singlet integrating to six protons at approximately 0.90 ppm.

The protons of the adamantane cage will give rise to a series of overlapping multiplets in the upfield region, typically between 1.40 and 1.60 ppm. The exact chemical shifts and coupling patterns can be complex due to the rigid nature of the adamantane skeleton. The hydroxyl proton will appear as a singlet around 1.80 ppm, although its chemical shift can vary with concentration and temperature, and it may be broadened due to exchange.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ^{13}C NMR

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Data Acquisition: The ^{13}C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Predicted ^{13}C NMR Spectral Data

Based on the known substituent effects on the adamantane cage, the following chemical shifts are predicted for **3,5-Dimethyl-1-adamantanol**.

Chemical Shift (δ , ppm)	Assignment
~70.0	C1 (-C-OH)
~50.0	C2, C8, C9
~45.0	C4, C6, C10
~35.0	C3, C5
~30.0	C7
~25.0	-CH ₃

Interpretation of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **3,5-Dimethyl-1-adamantanol** is expected to show six distinct signals due to the molecule's symmetry. The carbon atom bearing the hydroxyl group (C1) will be the most downfield, appearing around 70.0 ppm due to the deshielding effect of the oxygen atom.

The two equivalent carbons bearing the methyl groups (C3 and C5) are expected around 35.0 ppm. The two methyl carbons themselves should appear as a single peak at approximately 25.0 ppm. The remaining methylene and methine carbons of the adamantane cage will resonate at distinct chemical shifts, with their exact positions influenced by their proximity to the

substituents. The quaternary carbon attached to the hydroxyl group will likely have a lower intensity due to its longer relaxation time.

Conclusion

The spectroscopic data of **3,5-Dimethyl-1-adamantanol** provides a detailed and unambiguous characterization of its molecular structure. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern characteristic of adamantane derivatives. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl and alkyl moieties. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the symmetry and substitution pattern of the molecule. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this important adamantane derivative.

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